4,4,4-trifluoro-2-isopropyl-N-methylbutan-1-amine
Overview
Description
4,4,4-trifluoro-2-isopropyl-N-methylbutan-1-amine: is a fluorinated organic compound characterized by its trifluoromethyl group, isopropyl group, and N-methylbutan-1-amine structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-2-isopropyl-N-methylbutan-1-amine typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the following steps:
Preparation of the starting material: : The synthesis begins with the preparation of a suitable precursor, such as 2-isopropylbutan-1-amine.
Introduction of the trifluoromethyl group: : This step involves the introduction of the trifluoromethyl group to the precursor molecule. This can be achieved through various methods, such as the use of trifluoromethylating agents.
Methylation: : The final step involves the methylation of the amine group to introduce the N-methyl group.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as distillation or recrystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,4-trifluoro-2-isopropyl-N-methylbutan-1-amine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to reduce the trifluoromethyl group or other functional groups present in the molecule.
Substitution: : Substitution reactions can occur at the amine or other reactive sites in the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidation: : Corresponding oxo-compounds, such as ketones or carboxylic acids.
Reduction: : Reduced forms of the compound, such as amines or alcohols.
Substitution: : Substituted derivatives of the original compound, depending on the reagents used.
Scientific Research Applications
4,4,4-trifluoro-2-isopropyl-N-methylbutan-1-amine: has various scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its potential therapeutic properties and use in drug development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4,4-trifluoro-2-isopropyl-N-methylbutan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4,4,4-trifluoro-2-isopropyl-N-methylbutan-1-amine: can be compared with other similar compounds, such as:
4,4,4-trifluoro-2-methyl-N-methylbutan-1-amine
4,4,4-trifluoro-2-ethyl-N-methylbutan-1-amine
4,4,4-trifluoro-2-propyl-N-methylbutan-1-amine
These compounds share the trifluoromethyl group and N-methylbutan-1-amine structure but differ in the alkyl group attached to the nitrogen atom. The differences in the alkyl group can lead to variations in their chemical properties and applications.
Properties
IUPAC Name |
4,4,4-trifluoro-N-methyl-2-propan-2-ylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F3N/c1-6(2)7(5-12-3)4-8(9,10)11/h6-7,12H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNRXHJNFMVIBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(F)(F)F)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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